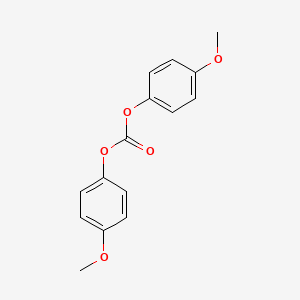
Bis(4-methoxyphenyl) carbonate
Descripción general
Descripción
Bis(4-methoxyphenyl) carbonate is a chemical compound with the molecular formula C15H14O5 . It has a molecular weight of 274.27 .
Synthesis Analysis
Bis(4-methoxyphenyl) carbonate can be synthesized using various methods . One method involves the reaction of 4-methoxyphenol with 4-methoxyphenyl chloroformate in the presence of pyridine in dichloromethane at 0 - 20°C . The residue obtained from this reaction is diluted with ethyl acetate, and the organic layer is washed with a saturated aqueous sodium chloride solution. The organic layer is then dried over anhydrous magnesium sulfate and evaporated to dryness in vacuo to afford bis(4-methoxyphenyl) dicarbonate .Molecular Structure Analysis
The molecular structure of Bis(4-methoxyphenyl) carbonate has been confirmed by 1H NMR, 13C NMR and FTIR . The structure of the compound has also been characterized by X-ray diffraction .Chemical Reactions Analysis
Bis(4-methoxyphenyl) carbonate can undergo various chemical reactions. For instance, it can undergo hydrolysis to form the corresponding quinone imine oxide and methanol . The methoxide ion formed from methanol can then reduce the oxoammonium cation to intermediate bis(4-methoxyphenyl)-hydroxylamine .Physical And Chemical Properties Analysis
The physical and chemical properties of Bis(4-methoxyphenyl) carbonate include a molecular weight of 274.27 and a molecular formula of C15H14O5 . The compound has been confirmed by 1H NMR, 13C NMR and FTIR .Aplicaciones Científicas De Investigación
Therapeutic Agent Synthesis
Bis(4-methoxyphenyl) carbonate has been used in the synthesis of therapeutic agents. A study details the mechanism of synthesis using green reagents dimethyl carbonate and vanillin, highlighting its potential application as a therapeutic agent .
Anti-Cancer Properties
Modified Schiff base nanoparticles created by crosslinking chitosan with Bis(4-methoxyphenyl) carbonate have demonstrated free radical scavenging ability and anti-cancer properties. These nanoparticles can release vanillin and chitosan under specific carcinogenic microenvironments .
Proteomics Research
This compound is also utilized in proteomics research, where it is used for various protein-related studies due to its molecular properties .
Mecanismo De Acción
Target of Action
Bis(4-methoxyphenyl) carbonate, also known as FMPC, has been synthesized for application as a therapeutic agent . The primary targets of this compound are cancer cells . The compound exhibits significant radical scavenging potential and anticancer property .
Mode of Action
The mode of action of Bis(4-methoxyphenyl) carbonate involves interaction with its targets, leading to changes in the cellular environment. The carbonate ester backbone and the moiety present in chitosan-FMPC-nanoparticles, undergo hydrolysis at the targeted cancer causing microenvironment to release vanillin and chitosan and enhance the anticancer activity .
Biochemical Pathways
The compound is known to undergo hydrolysis in the cancer-causing microenvironment, releasing vanillin and chitosan . This suggests that it may interact with biochemical pathways related to these substances.
Pharmacokinetics
The compound’s ability to undergo hydrolysis in the cancer-causing microenvironment suggests that it may have unique bioavailability characteristics .
Result of Action
The result of Bis(4-methoxyphenyl) carbonate’s action is the enhancement of anticancer activity. Both FMPC and C-FMPC-Nps exhibit a dose-dependent cytotoxicity towards different cell lines . This suggests that the compound may have a significant impact on cellular health and viability in the context of cancer.
Action Environment
The action of Bis(4-methoxyphenyl) carbonate is influenced by the microenvironment of cancer cells. The compound undergoes hydrolysis specifically in the cancer-causing microenvironment, which triggers the release of vanillin and chitosan and enhances its anticancer activity . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as pH, enzymatic activity, and other characteristics of the cancer cell microenvironment.
Direcciones Futuras
Bis(4-methoxyphenyl) carbonate has potential applications in the field of perovskite solar cells (PSC). Modulating the electron-deficiency of the π-bridged units in bis(4-methoxyphenyl)amine-based hole-transporting materials can improve hole mobility and the performances of PSC devices . The compound can also be used as a therapeutic agent .
Propiedades
IUPAC Name |
bis(4-methoxyphenyl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c1-17-11-3-7-13(8-4-11)19-15(16)20-14-9-5-12(18-2)6-10-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBTWSPZTNYNHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)OC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396504 | |
| Record name | bis(4-methoxyphenyl) carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-methoxyphenyl) carbonate | |
CAS RN |
5676-71-1 | |
| Record name | bis(4-methoxyphenyl) carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




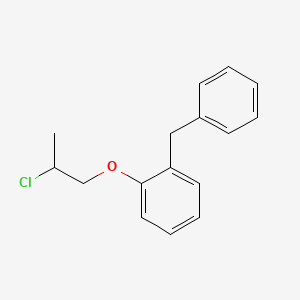

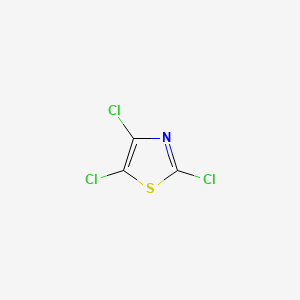
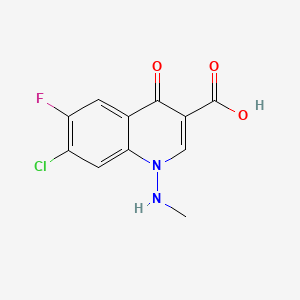
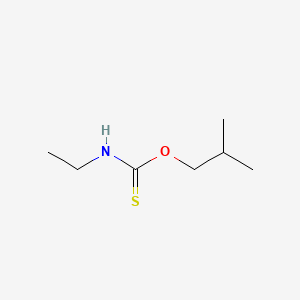


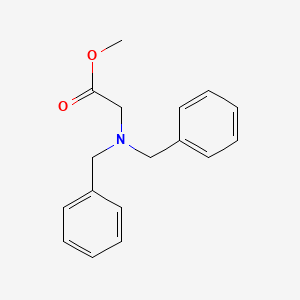
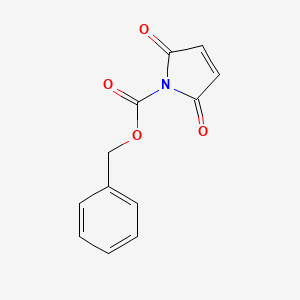
![P-[[(4-Chlorobutyl)sulphonyl]amino]benzenesulphonamide](/img/structure/B1608710.png)

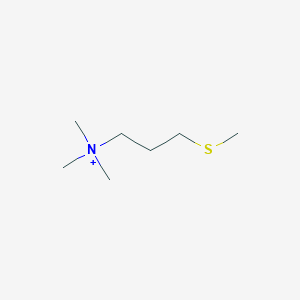
![2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B1608714.png)